molecular formula C23H26N4O3S B492752 N-(3-morpholin-4-ylpropyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide CAS No. 638137-38-9

N-(3-morpholin-4-ylpropyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

Cat. No.: B492752
CAS No.: 638137-38-9
M. Wt: 438.5g/mol
InChI Key: IBLCRYKDYQXDRS-UHFFFAOYSA-N
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Description

N-(3-morpholin-4-ylpropyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.5g/mol. The purity is usually 95%.
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Biological Activity

N-(3-morpholin-4-ylpropyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a morpholine moiety linked to a quinazolinone structure, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

This structure contributes to its interaction with various biological targets, particularly in inhibiting key enzymes and pathways involved in disease processes.

1. Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The biological activity of this compound was evaluated in vitro, demonstrating effective inhibition of bacterial growth.

Table 1: Antimicrobial Activity Against MRSA

Compound NameMinimum Inhibitory Concentration (MIC)Activity
This compound1 µg/mLActive
Control (Vancomycin)0.5 µg/mLActive

The compound's mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This interaction leads to the disruption of cell wall integrity, ultimately resulting in bacterial cell death .

2. Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the effects on human cancer cell lines, this compound demonstrated:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)10Induction of apoptosis
A549 (Lung)15Cell cycle arrest at G2/M phase
HeLa (Cervical)12Inhibition of DNA synthesis

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies have indicated that modifications to the quinazolinone core significantly affect biological activity. For instance, substituents on the phenyl ring and variations in the morpholine moiety can enhance potency against both bacterial and cancerous cells.

Table 2: SAR Findings

ModificationMIC Change Against MRSAIC50 Change Against Cancer Cells
Addition of halogen on phenylDecrease by 50%Increase by 20%
Alteration of morpholine groupIncrease by 30%No significant change

These findings suggest that strategic modifications can optimize the therapeutic profile of this compound for specific applications .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c28-21(24-11-6-12-26-13-15-30-16-14-26)17-31-23-25-20-10-5-4-9-19(20)22(29)27(23)18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLCRYKDYQXDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.